molecular formula C15H15ClN4O3S B280068 methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate

methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate

Cat. No. B280068
M. Wt: 366.8 g/mol
InChI Key: CXPZMOIAERLNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCB is a type of pyrazole-based compound that has been synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and have antibacterial and antifungal properties. methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are some limitations to using methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate in lab experiments. The synthesis of methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is a time-consuming and complex process that requires specialized knowledge and equipment. Additionally, the mechanism of action of methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate, which could lead to the development of new drugs that target similar pathways. Additionally, further research is needed to determine the safety and efficacy of methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate in human clinical trials.

Synthesis Methods

The synthesis of methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate involves a series of chemical reactions that require specialized knowledge and equipment. The process starts with the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride with ammonium thiocyanate to produce 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl isothiocyanate. This intermediate is then reacted with 4-aminobenzoic acid methyl ester to produce methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate. The synthesis of methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is a time-consuming and complex process that requires careful attention to detail.

Scientific Research Applications

Methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has been the subject of extensive scientific research due to its potential applications in various fields. methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to have antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential as a cancer treatment. methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C15H15ClN4O3S

Molecular Weight

366.8 g/mol

IUPAC Name

methyl 4-[(4-chloro-2-ethylpyrazole-3-carbonyl)carbamothioylamino]benzoate

InChI

InChI=1S/C15H15ClN4O3S/c1-3-20-12(11(16)8-17-20)13(21)19-15(24)18-10-6-4-9(5-7-10)14(22)23-2/h4-8H,3H2,1-2H3,(H2,18,19,21,24)

InChI Key

CXPZMOIAERLNGX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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